molecular formula C5H5BrN2O B1281559 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde CAS No. 79326-88-8

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Cat. No.: B1281559
CAS No.: 79326-88-8
M. Wt: 189.01 g/mol
InChI Key: ZFUTWKQTEYLBKA-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H5BrN2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Scientific Research Applications

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.

    Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to modulation of the enzyme’s activity, thereby influencing the overall biochemical pathway. Additionally, this compound can form covalent bonds with proteins, altering their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, it can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death. Conversely, it can also inhibit pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth. These dual effects highlight the compound’s potential as a therapeutic agent in cancer treatment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to the active sites of enzymes, thereby inhibiting their activity. This binding can occur through covalent or non-covalent interactions, depending on the enzyme and the specific context of the reaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. For instance, it has been shown to enhance the binding of transcription factors to DNA, leading to increased transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and air. This degradation can lead to a decrease in its efficacy and potency. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing oxidative stress and enhancing cellular repair mechanisms. At higher doses, it can become toxic, leading to adverse effects such as liver damage and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific compartments. These interactions can influence the compound’s localization and its overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and the nucleus, through post-translational modifications and targeting signals. These localizations can enhance its interactions with specific biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde involves the bromination of 1-methylimidazole followed by formylation. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The formylation step can be achieved using a Vilsmeier-Haack reaction, where the brominated imidazole is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position of the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Condensation Reactions: These reactions often use catalysts like acetic acid or p-toluenesulfonic acid (PTSA) under reflux conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include 5-bromo-1-methyl-1H-imidazole-2-carboxylic acid and 5-bromo-1-methyl-1H-imidazole-2-methanol.

    Condensation Reactions: Products include imines and hydrazones, which can be further transformed into other functionalized imidazoles.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    5-Fluoro-1-methyl-1H-imidazole-2-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.

    1-Methyl-1H-imidazole-2-carbaldehyde: Lacks the halogen substituent at the 5-position.

Uniqueness

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated derivatives. The bromine atom also influences the electronic properties of the compound, making it suitable for certain applications in materials science and medicinal chemistry.

Properties

IUPAC Name

5-bromo-1-methylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-4(6)2-7-5(8)3-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUTWKQTEYLBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508667
Record name 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79326-88-8
Record name 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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